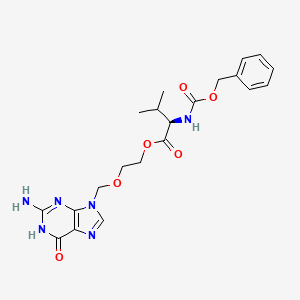

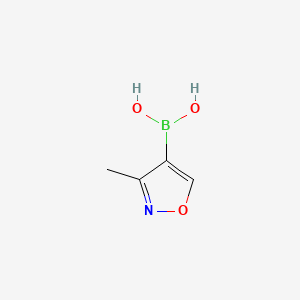

![molecular formula C7H7N3 B569493 5-Methylimidazo[1,2-c]pyrimidine CAS No. 117186-22-8](/img/structure/B569493.png)

5-Methylimidazo[1,2-c]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H8N2 . It has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 5-Methylimidazo[1,2-a]pyridine involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis

The molecular structure of 5-Methylimidazo[1,2-a]pyridine is characterized by a fused bicyclic system consisting of an imidazole ring and a pyridine ring . The molecular weight of this compound is 132.1625 .Chemical Reactions Analysis

5-Methylimidazo[1,2-a]pyrimidine undergoes various chemical reactions including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . It also undergoes functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

5-Methylimidazo[1,2-a]pyridine has a molecular weight of 132.1625 . More detailed physical and chemical properties were not found in the search results.Mechanism of Action

Safety and Hazards

While specific safety and hazard information for 5-Methylimidazo[1,2-a]pyrimidine was not found in the search results, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Imidazo[1,2-a]pyrimidine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . It is expected that future research will continue to explore the synthetic approaches and functionalizations of this compound for further use in the development of new chemosynthetic strategies and drug development .

Properties

IUPAC Name |

5-methylimidazo[1,2-c]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-8-3-2-7-9-4-5-10(6)7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRCARVLNDRJAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=NC=CN12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

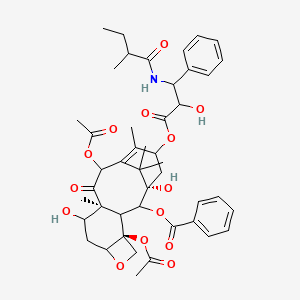

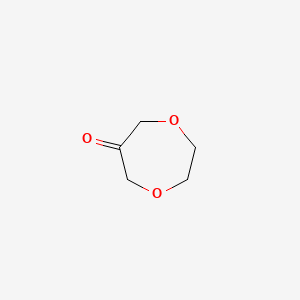

![1-[10-(3-Aminopropyl)phenothiazin-2-yl]ethanone](/img/structure/B569412.png)

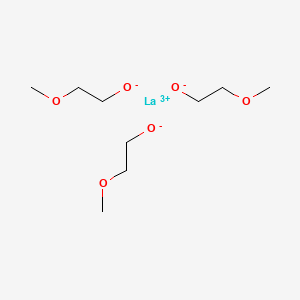

![N-[5-[1-(3,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazol-3-yl]pyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B569425.png)

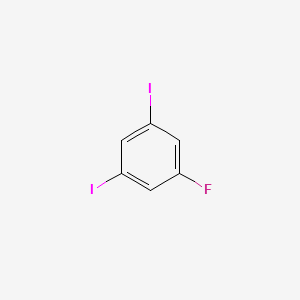

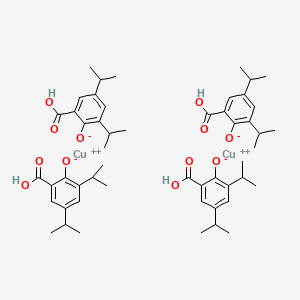

![[(2R,3S,5R)-5-[2-Amino-7-[(3R,4R,5R,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl]-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B569426.png)

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)